molecular formula C21H24N4O3S B2977980 N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105227-89-1

N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2977980
CAS No.: 1105227-89-1
M. Wt: 412.51
InChI Key: ULJWOTRTIOOCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-27-17-8-6-15(7-9-17)10-11-22-21(26)25-12-2-4-16(14-25)19-23-24-20(28-19)18-5-3-13-29-18/h3,5-9,13,16H,2,4,10-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWOTRTIOOCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C21H24N4O3S
Molecular Weight : 412.5 g/mol
CAS Number : 1797579-96-4

The compound consists of a piperidine ring substituted with a methoxyphenethyl group and a thiophenyl oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially exhibiting psychoactive properties.
  • Enzyme Inhibition : The oxadiazole moiety may play a role in inhibiting specific enzymes linked to disease pathways, thereby modulating physiological responses.
  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which could contribute to neuroprotective effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects in vitro against human cancer cells.
Cell Line IC50 (µM)
HeLa (Cervical)10.5
MCF7 (Breast)8.7
A549 (Lung)12.3
  • Neuroprotective Effects : In animal models, the compound has demonstrated the ability to reduce neuroinflammation and protect against neuronal cell death induced by oxidative stress.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties :
    • A recent study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in HeLa cells through mitochondrial pathway activation .
  • Neuroprotection Study :
    • Another research project focused on the neuroprotective effects of the compound in a rat model of neurodegeneration. It was found to significantly reduce markers of oxidative stress and inflammation in brain tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.